4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a compound that features a unique combination of a fluorinated benzene ring, an imidazo[1,2-a]pyridine moiety, and a sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The compound 4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . This suggests that the compound might interact with these targets, leading to changes in cellular processes.
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound might affect pathways related to cell cycle regulation (via cdk inhibition), calcium signaling (via calcium channel blocking), and neurotransmission (via gaba a receptor modulation) .
Result of Action
Based on the potential targets and modes of action, it can be inferred that the compound might have effects on cell cycle progression, calcium-dependent cellular processes, and neuronal signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the imidazo[1,2-a]pyridine scaffold: This can be achieved through cyclization reactions involving pyridine derivatives and suitable nitrogen sources under acidic or basic conditions.
Introduction of the sulfonamide group: This step often involves the reaction of the imidazo[1,2-a]pyridine intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or fluorinated derivatives.
Scientific Research Applications
4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar biological activities.
Fluorinated benzenesulfonamides: These compounds contain a fluorinated benzene ring and a sulfonamide group, similar to the target compound.
Uniqueness
4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is unique due to the specific combination of its structural features, which can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S/c16-12-4-6-14(7-5-12)22(20,21)17-9-8-13-11-19-10-2-1-3-15(19)18-13/h1-7,10-11,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQCKPUACUCVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.